molecular formula C19H13NS3 B12589631 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine CAS No. 651031-58-2

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine

Cat. No.: B12589631
CAS No.: 651031-58-2
M. Wt: 351.5 g/mol
InChI Key: AOJZQPQHMSYQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is a complex organic compound featuring a pyridine ring substituted with a vinyl group that is further connected to a thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine undergoes several types of chemical reactions:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under controlled conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a vinylated thiophene system, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

CAS No.

651031-58-2

Molecular Formula

C19H13NS3

Molecular Weight

351.5 g/mol

IUPAC Name

4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine

InChI

InChI=1S/C19H13NS3/c1-3-16(21-11-1)18-13-15(6-5-14-7-9-20-10-8-14)19(23-18)17-4-2-12-22-17/h1-13H

InChI Key

AOJZQPQHMSYQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.